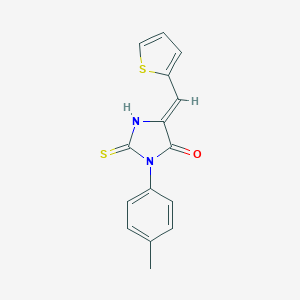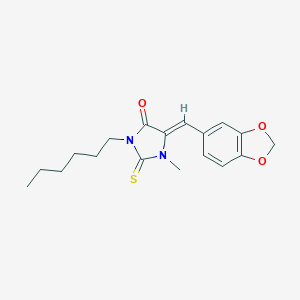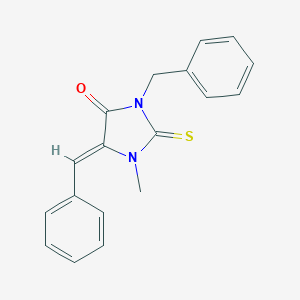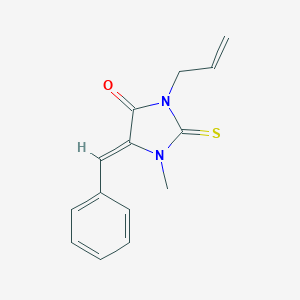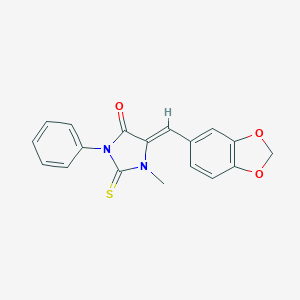
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. By inhibiting these enzymes, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide may have potential therapeutic applications in treating various diseases.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, it has been found to exhibit antibacterial effects by inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide in lab experiments include its high purity and stability, as well as its well-established synthesis method. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further investigation. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide. One potential direction is to further investigate its potential therapeutic applications in treating various diseases, such as cancer, inflammation, and bacterial infections. Additionally, further studies could be conducted to investigate its mechanism of action and potential targets for drug development. Furthermore, studies could be conducted to investigate the potential toxicity and safety of this compound for human use. Overall, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide is a promising compound for further investigation in scientific research.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide involves the reaction of 2-amino-5-nitrothiazole with 2-naphthylbutyryl chloride in the presence of a base. The resulting product is then treated with sodium sulfide to form the final compound. This synthesis method has been optimized to produce high yields of pure product and has been used in various scientific research studies.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has been studied for its potential applications in treating various diseases, such as cancer, inflammation, and bacterial infections. Additionally, it has been used in various biochemical and physiological studies to investigate its mechanism of action and potential therapeutic applications.
Propriétés
Nom du produit |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide |
|---|---|
Formule moléculaire |
C21H18N2O2S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C21H18N2O2S/c1-2-19(26-21-23-17-9-5-6-10-18(17)25-21)20(24)22-16-12-11-14-7-3-4-8-15(14)13-16/h3-13,19H,2H2,1H3,(H,22,24) |
Clé InChI |
TWUQBRMAVDWXHC-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



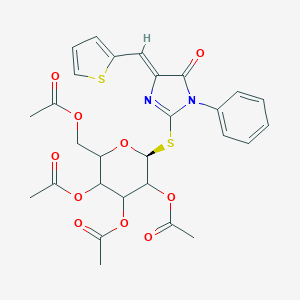
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
